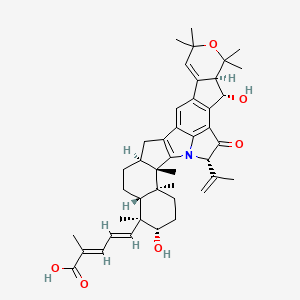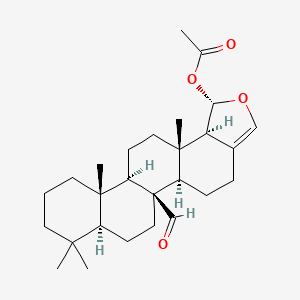
Mooloolaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mooloolaldehyde is a natural product found in Hyattella intestinalis with data available.
Scientific Research Applications
Norsesterterpenes and Cytotoxic Activity
Mooloolaldehyde, identified in the Australian sponge Hyattella intestinalis, is part of a group of compounds related to the scalarane family. Norsesterterpenes, including mooloolabenes and mooloolaldehyde, have shown cytotoxic activity against the P388 cell line, indicating potential applications in cancer research and therapy (Somerville, Hooper, & Garson, 2006).
Metal-Organic Frameworks and Hydrogen Separation
Research on metal-organic frameworks (MOFs) for D2/H2 separation has shown that MOFs' chemical and structural features can be leveraged for efficient separation of hydrogen isotopes, a process valuable in scientific research, energy generation, and medical treatments (Zhou, Vassallo, & Wu, 2020).
Carbon Materials Derived from MOFs
Carbon materials derived from MOFs have gained attention due to their excellent electron conductivity, high porosity, and versatile applications. These materials are promising for applications in batteries, supercapacitors, electrocatalytic reactions, water treatment, and other fields. The potential for MOF-derived carbon materials in various scientific applications is significant (Yang, Li, Li, Zhu, & Pang, 2018).
Validation in Model Organism Research
Model organism research, essential for understanding biology and disease, uses organisms like MOs (model organisms) for gene, protein, cell, and tissue studies. This research area includes developing techniques and methods for whole-organism-based chemical screens, which could include substances like mooloolaldehyde, to test drug efficacy and toxicity. Improving the validation and reproducibility of MO research is crucial for its continued contribution to scientific understanding (Cheng et al., 2022).
MOFs in Industrial Applications
Metal-organic frameworks have evolved from fundamental research to potential industrial applications. The practical strategies to develop novel MOFs with varied crystal size, shape, and topology are significant for applications in gas adsorption and separation, selective sorption of harmful compounds, heterogeneous catalysis, and other areas. This research direction also includes the transition of MOFs from laboratory settings to industrial scale (Silva, Vilela, Tomé, & Almeida Paz, 2015).
properties
Product Name |
Mooloolaldehyde |
|---|---|
Molecular Formula |
C27H40O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[(1S,5aR,5bS,7aS,11aS,11bR,13aS,13bR)-5b-formyl-8,8,11a,13a-tetramethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[1,2-g][2]benzofuran-1-yl] acetate |
InChI |
InChI=1S/C27H40O4/c1-17(29)31-23-22-18(15-30-23)7-8-20-26(22,5)13-9-21-25(4)12-6-11-24(2,3)19(25)10-14-27(20,21)16-28/h15-16,19-23H,6-14H2,1-5H3/t19-,20+,21+,22+,23-,25-,26-,27+/m0/s1 |
InChI Key |
ALLBSDUYSQKVMA-JVSCOPQDSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2C(=CO1)CC[C@@H]3[C@@]2(CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C=O)C |
Canonical SMILES |
CC(=O)OC1C2C(=CO1)CCC3C2(CCC4C3(CCC5C4(CCCC5(C)C)C)C=O)C |
synonyms |
mooloolaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




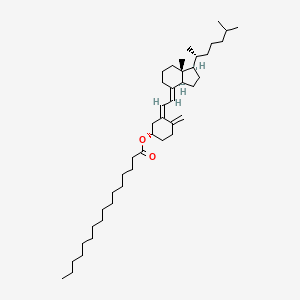

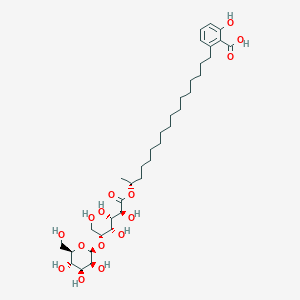
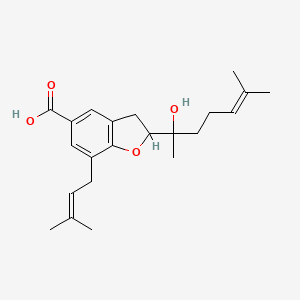
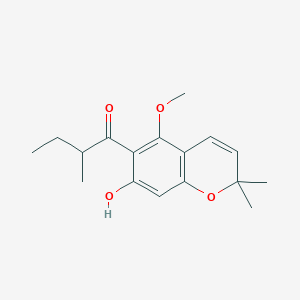
![(4R,5S,6S)-3-[(3S,5R)-5-[4-(aminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1246605.png)
![(4S,7S,12Br)-7-[[(2R)-2-acetylsulfanyl-3-phenylpropanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1246606.png)
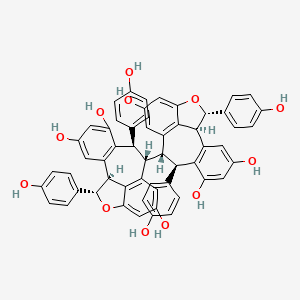
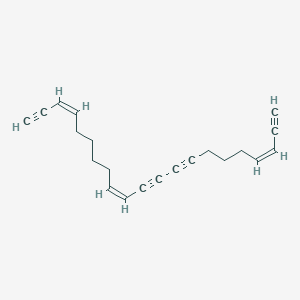
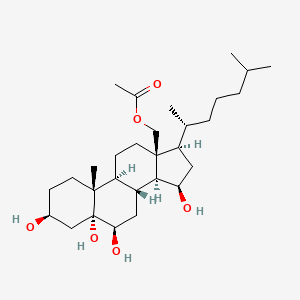
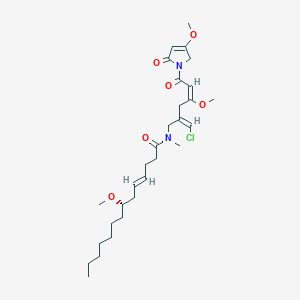
![[2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B1246614.png)
